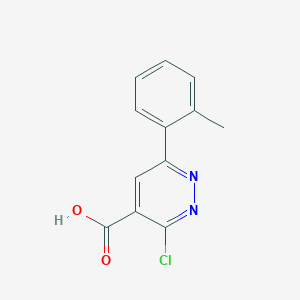

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid

Übersicht

Beschreibung

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is a chemical compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.66 g/mol1. It is a derivative of pyridazine, a basic aromatic ring with two nitrogen atoms2.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction3. An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones3. However, the specific synthesis process for 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is not explicitly mentioned in the retrieved sources.

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid consists of a pyridazine ring which is a six-membered ring with two nitrogen atoms. It also has a chlorine atom and a tolyl group (a methyl group attached to a phenyl ring) attached to the pyridazine ring1.Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions. For instance, a copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines3. However, the specific chemical reactions involving 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid are not detailed in the retrieved sources.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is a compound of interest in the synthesis of various heterocyclic compounds due to its reactive sites that allow for numerous functionalization reactions. Heinisch et al. (1973) demonstrated that pyridazine-4-carboxylic acid could be prepared in high yield through the catalytic hydrogenation of 3,6-dichloropyridazine-4-carboxylic acid. This process underlines the compound's potential as a precursor for further chemical synthesis, enabling the creation of various derivatives through reactions such as Claisen condensation and hydrazinolysis Heinisch, G. (1973).

Morishita et al. (1994) further explored the synthesis pathways by focusing on 3-chloropyridazine-6-carboxylic acid hydrazide, highlighting selective hydrazinolysis of 3,6-substituted pyridazines. This study underscores the flexibility and utility of 3-chloro-6-(o-tolyl)pyridazine-4-carboxylic acid in synthesizing specialized compounds, providing a methodological foundation for producing compounds with potential biological activity Morishita, M., Kobayashi, J., Yamada, H., & Yajima, T. (1994).

Safety And Hazards

The safety and hazards associated with 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid are not detailed in the retrieved sources.

Zukünftige Richtungen

The future directions for the research and application of 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid are not detailed in the retrieved sources.

Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.

Eigenschaften

IUPAC Name |

3-chloro-6-(2-methylphenyl)pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-7-4-2-3-5-8(7)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJJUGPWQFRXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid | |

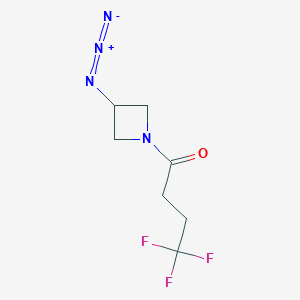

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)